molecular formula C15H18BrNO5 B8346686 2-[(2-Bromo-5-methoxyphenylamino)methylene]malonic acid diethyl ester

2-[(2-Bromo-5-methoxyphenylamino)methylene]malonic acid diethyl ester

Cat. No. B8346686
M. Wt: 372.21 g/mol
InChI Key: CKLVKAPUOLWGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Bromo-5-methoxyphenylamino)methylene]malonic acid diethyl ester is a useful research compound. Its molecular formula is C15H18BrNO5 and its molecular weight is 372.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Bromo-5-methoxyphenylamino)methylene]malonic acid diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Bromo-5-methoxyphenylamino)methylene]malonic acid diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[(2-Bromo-5-methoxyphenylamino)methylene]malonic acid diethyl ester

Molecular Formula

C15H18BrNO5

Molecular Weight

372.21 g/mol

IUPAC Name

diethyl 2-[(2-bromo-5-methoxyanilino)methylidene]propanedioate

InChI

InChI=1S/C15H18BrNO5/c1-4-21-14(18)11(15(19)22-5-2)9-17-13-8-10(20-3)6-7-12(13)16/h6-9,17H,4-5H2,1-3H3

InChI Key

CKLVKAPUOLWGER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)OC)Br)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-5-methoxy-phenylamine (540 mg, 2.64 mmol) and diethyl 2-(ethoxymethylene)malonate (600 mg, 2.7 mmol) was stirred at 100° C. for 2 h. After cooling, the reaction mixture was recrystallized from methanol (10 mL) to give 2-[(2-bromo-5-methoxy-phenylamino)-methylene]-malonic acid diethyl ester as a yellow solid (0.8 g, 81%).
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-amino-4-bromoanisole (1.40 g) and diethyl ethoxymethylene-malonate (1.4 ml) was heated at 100° C. for 4 h. The reaction mixture was cooled and ethanol removed at reduced pressure to give the title compound as a waxy brown solid (2.55 g).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One

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